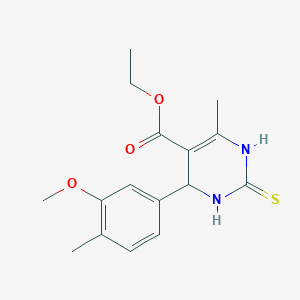
Ethyl 6-(3-methoxy-4-methylphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 6-(3-methoxy-4-methylphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, and various functional groups that contribute to its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of ethyl 6-(3-methoxy-4-methylphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The Biginelli reaction is known for its efficiency in producing highly functionalized heterocycles .
In a typical synthetic route, the Biginelli reaction is followed by additional steps to introduce the desired functional groups. For example, the synthesis of a similar compound, ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate, involves the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
Analyse Des Réactions Chimiques
Ethyl 6-(3-methoxy-4-methylphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfanyl group makes it susceptible to oxidation, forming sulfoxides or sulfones under appropriate conditions. Common reagents for these reactions include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution reactions can occur at the aromatic ring or the pyrimidine ring, depending on the reaction conditions and the reagents used. For example, electrophilic aromatic substitution can introduce various substituents onto the aromatic ring, while nucleophilic substitution can occur at the pyrimidine ring.
Applications De Recherche Scientifique
Ethyl 6-(3-methoxy-4-methylphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell division. The compound’s structure allows it to interact with molecular targets such as kinases, which play a crucial role in cancer cell proliferation .
In addition to its anticancer properties, this compound is also investigated for its neuroprotective and anti-inflammatory activities. Studies have shown that similar triazole-pyrimidine hybrids exhibit promising neuroprotective activity by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .
Mécanisme D'action
The mechanism of action of ethyl 6-(3-methoxy-4-methylphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of kinases involved in the cell cycle, leading to cell cycle arrest and apoptosis. The compound’s neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparaison Avec Des Composés Similaires
Ethyl 6-(3-methoxy-4-methylphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives, such as monastrol, which is a well-known kinesin-5 inhibitor used in anticancer research. While monastrol specifically targets kinesin-5, this compound has a broader range of molecular targets, making it potentially more versatile in therapeutic applications .
Other similar compounds include various triazole-pyrimidine hybrids, which have been studied for their neuroprotective and anti-inflammatory properties. These compounds share structural similarities with this compound but differ in their specific functional groups and molecular targets .
Propriétés
IUPAC Name |
ethyl 4-(3-methoxy-4-methylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-15(19)13-10(3)17-16(22)18-14(13)11-7-6-9(2)12(8-11)20-4/h6-8,14H,5H2,1-4H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNQXDUKYWDLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 1-[5-(2-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B3985351.png)

![(2-bromophenyl)-[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B3985376.png)
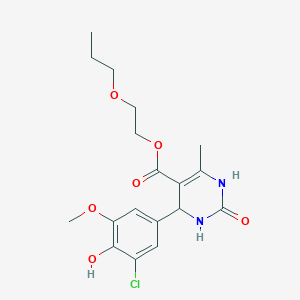
![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-hydroxyethyl)propanamide](/img/structure/B3985387.png)
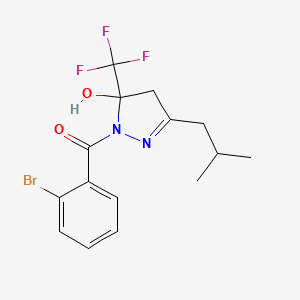
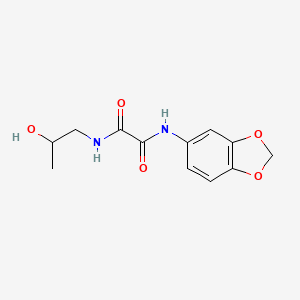
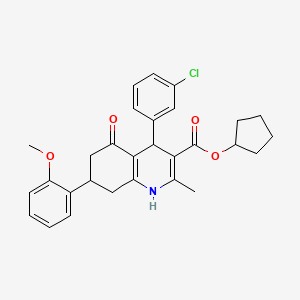
![[4-(dimethylamino)phenyl][3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]methanone](/img/structure/B3985431.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3985437.png)
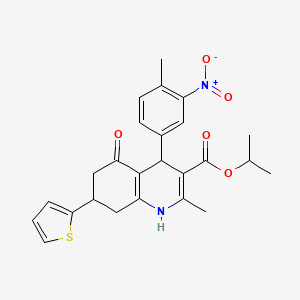
![2-(1-{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B3985449.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B3985453.png)

